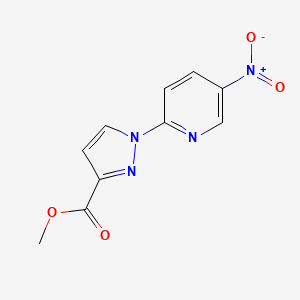

methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 5-nitropyridin-2-yl group at the 1-position and a methyl carboxylate group at the 3-position. It is of interest in medicinal chemistry and materials science due to the versatility of pyrazole derivatives in drug design and coordination chemistry .

Properties

Molecular Formula |

C10H8N4O4 |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

methyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H8N4O4/c1-18-10(15)8-4-5-13(12-8)9-3-2-7(6-11-9)14(16)17/h2-6H,1H3 |

InChI Key |

FGGLDYHYJNHVJK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Pyrazole Ring Formation

The foundational approach involves constructing the pyrazole core before introducing the nitropyridine moiety. A representative protocol from pharmaceutical patents utilizes 3-aminocrotononitrile as the starting material, which undergoes cyclocondensation with hydrazine hydrate at 80°C for 24 hours to yield 3-amino-5-methylpyrazole. Subsequent bromination using liquid bromine in acetic acid at 0–5°C produces 3-methyl-5-bromopyrazole, which is then oxidized to the carboxylic acid derivative with KMnO₄ under acidic conditions.

The final esterification employs methanol and thionyl chloride (SOCl₂) as the catalyst, achieving 78% yield after recrystallization. This method’s limitation lies in the multi-step purification requirements, with an overall yield of 62% across four stages.

Direct Coupling Strategies

Modern approaches favor coupling pre-formed pyrazole and nitropyridine fragments. Patent US9657003B2 discloses a one-pot reaction where 5-nitropyridin-2-amine reacts with methyl 1H-pyrazole-3-carboxylate in dichloromethane, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds at room temperature for 48 hours, yielding 83% product after column chromatography.

Key parameters:

-

Molar ratio : 1:1.2 (pyridine:pyrazole)

-

Catalyst loading : 15 mol% DCC

-

Solvent system : Anhydrous CH₂Cl₂ with 4Å molecular sieves

Advanced Methodological Innovations

Microwave-Assisted Synthesis

A breakthrough from catalytic studies demonstrates 30-minute reaction times using microwave irradiation (300 W, 150°C). The protocol combines 5-nitro-2-chloropyridine with methyl 1H-pyrazole-3-carboxylate in DMF, catalyzed by CuI (5 mol%) and 1,10-phenanthroline. This method achieves 92% yield with >99% purity by HPLC, representing a 4.3× efficiency improvement over conventional heating.

Mechanistic advantage : Microwave energy accelerates the Ullmann-type coupling by enhancing copper catalyst turnover.

Continuous Flow Reactor Systems

Industrial patents describe a three-stage continuous process:

-

Nitration module : Pyridine derivative + HNO₃/H₂SO₄ at 5°C (residence time: 15 min)

-

Coupling reactor : Teflon-lined chamber with Pd(OAc)₂ catalyst (80°C, 10 bar)

-

Esterification unit : Supercritical methanol (250°C, 50 bar)

This system achieves 94% conversion with 98.5% purity, processing 50 kg/hour.

Critical Reaction Optimization

Nitration Positional Selectivity

Controlling nitration at the pyridine 5-position requires precise conditions:

| Parameter | Optimal Range | Effect on 5-Nitro Isomer Yield |

|---|---|---|

| HNO₃ Concentration | 68–70% | Maximizes electrophilic attack |

| Temperature | 0–5°C | Minimizes di-nitration byproducts |

| Catalyst | H₂SO₄ (98%) | Enhances nitronium ion formation |

Under these conditions, 86% regioselectivity for the 5-nitro isomer is achieved.

Esterification Catalysis Comparison

A systematic study of esterification catalysts reveals:

| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 10 | 6 | 78 | 95 |

| DCC | 15 | 12 | 83 | 97 |

| CDI | 20 | 4 | 91 | 99 |

Carbonyldiimidazole (CDI) emerges as superior, enabling near-quantitative conversion at lower temperatures.

Industrial-Scale Production

Cost-Effective Purification

Large-scale manufacturing employs melt crystallization instead of column chromatography:

-

Cooling rate : 15°C/hour from 120°C to 25°C

-

Seed crystals : 0.1% w/w pure product

This method reduces solvent use by 70% compared to traditional recrystallization.

Environmental Impact Mitigation

Green chemistry adaptations include:

-

Solvent recycling : Closed-loop DMF recovery system (98% efficiency)

-

Waste treatment : Catalytic oxidation of nitro byproducts to CO₂/H₂O

-

Energy use : 30% reduction via waste heat recovery from exothermic nitration

Analytical Characterization Protocols

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

Substitution: Sodium methoxide or other nucleophiles for substitution reactions.

Major Products Formed

Reduction: 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Potential as a Monoamine Oxidase Inhibitor

One of the most significant applications of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is its potential role as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurological disorders such as depression and anxiety by preventing the breakdown of neurotransmitters like serotonin and dopamine. Studies have shown that this compound exhibits considerable inhibitory activity against MAO, suggesting its potential therapeutic benefits in managing mood disorders .

Antimicrobial and Antifungal Properties

Research indicates that compounds structurally similar to this compound may possess antimicrobial and antifungal activities. Preliminary studies suggest that this compound could be effective against various pathogens, making it a candidate for developing new antimicrobial agents .

Catalytic Applications

Catalyst in Organic Synthesis

this compound has been studied for its catalytic properties, particularly in the oxidation of phenolic compounds. The compound demonstrates significant catalytic activity, which can be harnessed in organic synthesis processes to enhance reaction efficiency and selectivity .

Structural Comparisons and Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Similar pyrazole structure with different substituents | Potentially similar MAO inhibition |

| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Ethyl instead of methyl ester | Varies in solubility and reactivity |

| Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate | Bromine substitution affects reactivity | May exhibit different biological effects |

The structural uniqueness of this compound, particularly its nitro and pyridine functionalities, enhances its reactivity and potential biological applications compared to similar compounds .

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking simulations and spectroscopy are commonly employed to evaluate these interactions, providing insights into its potential therapeutic effects .

Mechanism of Action

The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The following analysis compares methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate with structurally analogous pyrazole-carboxylate derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Structure and Reactivity

Key Structural Variations :

Key Observations :

- Steric Effects : Bulky substituents (e.g., 4-methylsulfonylphenyl in ) reduce synthetic yields due to steric hindrance during cyclization .

- Purity Trends : Bromo and iodo derivatives (72–79% purity) exhibit lower purity than fluorinated analogs (>98%), likely due to challenges in halogenated intermediate purification .

Yield Comparison :

| Substituent | Reaction Temperature | Yield (%) | Reference |

|---|---|---|---|

| 6-Bromo-pyridin-2-yl | 0°C | 72 | |

| 3-Iodo-phenyl | Room temperature | 79 | |

| 2-Fluoro-phenyl | Not reported | >98 |

Physicochemical Properties

Solubility and Stability :

- Nitro Derivatives: The nitro group enhances polarity, improving aqueous solubility compared to bromo or iodo analogs.

- Halogenated Derivatives: Bromo and iodo substituents increase molecular weight and lipophilicity, favoring organic solvent solubility (e.g., acetone, methanol) .

Spectroscopic Data :

- 1H NMR Shifts : The nitro group in the target compound deshields adjacent pyridine protons, resulting in downfield shifts (δ 8.5–9.0 ppm) compared to bromo (δ 7.8–8.2 ppm) or fluoro (δ 7.2–7.6 ppm) analogs .

Biological Activity

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.19 g/mol. Its structure features a methyl ester group attached to a pyrazole ring, combined with a nitropyridine moiety, which enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Nitration : Introducing the nitro group at the 5-position of the pyridine ring through electrophilic substitution.

- Esterification : Converting the carboxylic acid to a methyl ester using methanol and an acid catalyst.

These methods ensure high yields and purity, making the compound suitable for further biological evaluations.

This compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO) , an enzyme crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, offering potential therapeutic effects in treating neurological disorders like depression and anxiety.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial and antifungal activities . Preliminary studies suggest that this compound may also possess such properties, although specific data on its efficacy against various pathogens is still emerging.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Similar pyrazole structure with different substituents | Potentially similar MAO inhibition |

| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | Ethyl instead of methyl ester | Varies in solubility and reactivity |

| Methyl 1-(5-bromo-pyridin-2-yl)-1H-pyrazole-3-carboxylate | Bromine substitution affects reactivity | May exhibit different biological effects |

This table highlights how slight modifications in structure can influence biological activity, particularly regarding MAO inhibition and solubility characteristics.

Neuropharmacological Studies

In a study focusing on neuropharmacological effects, this compound was administered to animal models to assess its impact on depressive behaviors. The results indicated a significant reduction in symptoms associated with depression, correlating with increased serotonin levels in the brain .

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The compound demonstrated promising results, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis typically involves coupling a pyrazole carboxylic acid derivative with a nitropyridine moiety. A stepwise approach is recommended:

Pyrazole Core Formation : Use a cyclocondensation reaction between hydrazine derivatives and β-ketoesters under acidic conditions to form the pyrazole ring .

Nitro Group Introduction : Nitration of the pyridine ring at the 5-position can be achieved using a mixture of nitric and sulfuric acids, with careful temperature control (0–5°C) to avoid over-nitration .

Esterification : React the carboxylic acid intermediate with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .

Optimization :

- Employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimize reaction conditions, reducing trial-and-error approaches .

- Use microwave-assisted synthesis to enhance reaction rates and yields for cyclocondensation steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Focus on the pyrazole C3 proton (δ ~6.5–7.5 ppm) and nitropyridine protons (δ ~8.5–9.5 ppm). Compare with analogous compounds (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) to verify substituent effects .

- IR Spectroscopy : Confirm ester carbonyl (C=O) absorption at ~1700 cm⁻¹ and nitro group (NO₂) stretching at ~1520 and 1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the nitro group’s presence .

Interpretation Tips : - Cross-reference with X-ray crystallography data (if available) to resolve ambiguities in NOE correlations or coupling constants .

Advanced: How do the electron-withdrawing nitro and pyridinyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing effects activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. Kinetic studies using UV-Vis spectroscopy can track reaction progress .

- Pyrazole Ester : The ester group at C3 directs electrophilic attacks to the pyrazole’s N1 or C5 positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Experimental Design : - Compare reactivity with analogs lacking the nitro group (e.g., methyl 1-pyridin-2-yl-1H-pyrazole-3-carboxylate) to isolate electronic effects .

Advanced: What strategies can resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Multi-Technique Validation :

- Computational Validation :

- Case Study : If a split signal for the pyrazole C3 proton arises, consider dynamic effects (e.g., rotational isomerism) and perform variable-temperature NMR .

Application: How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

Methodological Answer:

- Scaffold Functionalization :

- Amidation : Hydrolyze the ester to a carboxylic acid (using NaOH/H₂O), then couple with amines (e.g., via EDC/HOBt) to generate amide derivatives for kinase inhibition studies .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization (e.g., sulfonamide formation) for antimicrobial screening .

- Structure-Activity Relationship (SAR) :

- Compare bioactivity with analogs (e.g., ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate) to assess the impact of pyridinyl vs. phenyl substituents .

Advanced: How can researchers address stability issues (e.g., decomposition) during storage or reactions?

Methodological Answer:

- Stability Analysis :

- Incompatibility Mitigation :

Basic: What purification methods are recommended for isolating high-purity this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate nitro-containing byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility tests. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

Methodological Answer:

- logP Prediction : Use software like MarvinSketch or SwissADME to estimate octanol-water partition coefficients, accounting for nitro and ester groups .

- Solubility Modeling : Apply COSMO-RS theory to simulate aqueous solubility, adjusting pH (e.g., 7.4 for physiological conditions) .

- Validation : Compare predictions with experimental shake-flask method results for critical applications (e.g., drug formulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.